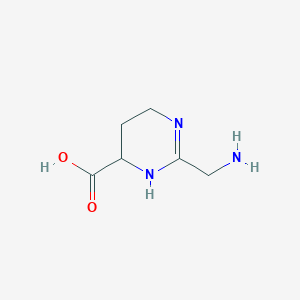
2-(Aminomethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a carbonyl compound, the cyclization can be achieved using acid or base catalysts. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a carboxylic acid group on a tetrahydropyrimidine ring makes it a versatile compound for various applications.
Properties
CAS No. |
744175-78-8 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(aminomethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H11N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI Key |
FXPVXLLICWGRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















